An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitropyridin-4-amine
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and versatile functionalization potential have rendered it an indispensable building block. Among the vast array of substituted pyridines, 2-Bromo-5-nitropyridin-4-amine (CAS No. 84487-15-0) emerges as a compound of significant interest. Its trifunctional nature, possessing an amine, a bromo, and a nitro group, offers a rich platform for intricate molecular design and synthesis. This guide, intended for the discerning researcher, provides a comprehensive overview of the core physical properties of this compound, underpinned by a rationale for the experimental methodologies employed in their determination. Our focus is not merely on the presentation of data, but on fostering a deeper understanding of the causality behind the observed properties and the self-validating nature of their experimental determination.
Chemical Identity and Molecular Structure
2-Bromo-5-nitropyridin-4-amine is a substituted pyridine with the molecular formula C₅H₄BrN₃O₂.[1][2][3] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and an amine group at the 4-position.
Molecular Structure:
Caption: Workflow for Melting Point Determination.
Causality and Trustworthiness: The slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. [4]A sharp melting range (typically ≤ 1°C) is a strong indicator of high purity.
Solubility Profile
Understanding the solubility of 2-Bromo-5-nitropyridin-4-amine in various solvents is essential for its synthesis, purification (e.g., recrystallization), and application in biological assays. The "like dissolves like" principle is a fundamental guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. [5] Experimental Protocol: Qualitative Solubility Assessment
A systematic approach is employed to determine the solubility of the compound in a range of common laboratory solvents. [6][7]
Caption: Protocol for Qualitative Solubility Assessment.
Expected Solubility: Given the presence of the polar amine and nitro groups, 2-Bromo-5-nitropyridin-4-amine is expected to exhibit some solubility in polar organic solvents such as acetone, ethyl acetate, and alcohols. Its solubility in water is likely to be low due to the presence of the larger, less polar bromopyridine core. The basicity of the amino group suggests that solubility in acidic aqueous solutions may be enhanced through salt formation.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. [8] Expected IR Absorption Bands for 2-Bromo-5-nitropyridin-4-amine:
-
N-H Stretching (Amine): Two bands are expected in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. [8]* Aromatic C-H Stretching: Weak to medium bands are anticipated above 3000 cm⁻¹.
-
N-O Stretching (Nitro): Two strong, characteristic bands are expected. The asymmetric stretch typically appears between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹. [9][10]* C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Br Stretching: Typically observed in the fingerprint region, below 1000 cm⁻¹.
The presence and specific wavenumbers of these bands provide a molecular fingerprint, confirming the presence of the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. [11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Bromo-5-nitropyridin-4-amine, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) would be a key diagnostic feature.
Synthesis and Purity
A reliable synthesis protocol is fundamental to obtaining a pure sample of 2-Bromo-5-nitropyridin-4-amine. A reported synthesis involves the reaction of 2,4-dibromo-5-nitropyridine with ammonia. [12] Synthetic Pathway:
Caption: Synthesis of 2-Bromo-5-nitropyridin-4-amine.
The purity of the synthesized compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by the sharp melting point and spectroscopic data. Commercial suppliers often provide a certificate of analysis detailing the purity. [13]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-Bromo-5-nitropyridin-4-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. [14]
Conclusion
2-Bromo-5-nitropyridin-4-amine is a valuable building block with a rich array of physical and chemical properties. A thorough understanding of its characteristics, grounded in robust experimental methodologies, is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these properties, emphasizing the importance of experimental rigor and the causal relationships between molecular structure and observable characteristics.
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